molecular formula C12H18N2O4S2 B11259508 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B11259508
M. Wt: 318.4 g/mol
InChI Key: ZFJXPZMJWNCSEA-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. The general reaction can be represented as:

RSO2Cl+RNH2RSO2NR+HClRSO_2Cl + R'NH_2 \rightarrow RSO_2NR' + HCl RSO2​Cl+R′NH2​→RSO2​NR′+HCl

In this case, the sulfonyl chloride reacts with an amine under basic conditions, often using pyridine to absorb the generated hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions, where the sulfonyl chloride and amine are reacted in the presence of a base. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, sulfonamides are known for their antibacterial properties. This compound may be explored for its potential as an antibacterial agent or as a precursor for drug development .

Industry: Sulfonamides are used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves its interaction with biological targets. Sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. For example, they can inhibit dihydropteroate synthetase, an enzyme involved in folate synthesis, thereby exerting antibacterial effects .

Properties

Molecular Formula

C12H18N2O4S2

Molecular Weight

318.4 g/mol

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide

InChI

InChI=1S/C12H18N2O4S2/c1-3-20(17,18)14-8-4-5-10-9-11(6-7-12(10)14)13-19(2,15)16/h6-7,9,13H,3-5,8H2,1-2H3

InChI Key

ZFJXPZMJWNCSEA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C

Origin of Product

United States

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